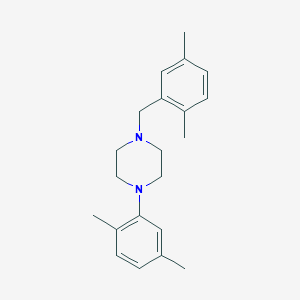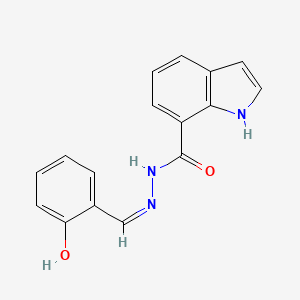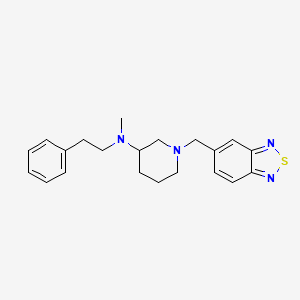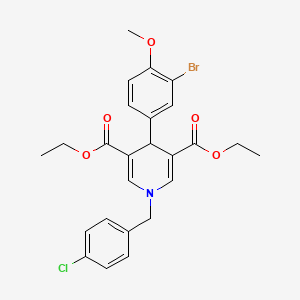
1-(2,5-dimethylbenzyl)-4-(2,5-dimethylphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-dimethylbenzyl)-4-(2,5-dimethylphenyl)piperazine, also known as DM-BDP, is a piperazine derivative that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
1-(2,5-dimethylbenzyl)-4-(2,5-dimethylphenyl)piperazine acts as a selective sigma-1 receptor agonist, which leads to the modulation of various intracellular signaling pathways. It has been shown to enhance the release of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), and to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD). This compound also modulates the activity of ion channels, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in various neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, such as enhancing neuroprotection, reducing oxidative stress, and modulating inflammation. It has also been shown to improve cognitive function and to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and depression.
实验室实验的优点和局限性
1-(2,5-dimethylbenzyl)-4-(2,5-dimethylphenyl)piperazine has several advantages for lab experiments, such as its high selectivity for the sigma-1 receptor and its ability to cross the blood-brain barrier. However, it also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the research on 1-(2,5-dimethylbenzyl)-4-(2,5-dimethylphenyl)piperazine. One potential direction is to study its potential as a neuroprotective agent in various neurological disorders, such as traumatic brain injury and stroke. Another direction is to investigate its potential as an anti-inflammatory agent in various inflammatory disorders, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to understand the mechanism of action of this compound and to develop more efficient synthesis methods for this compound.
Conclusion
In conclusion, this compound is a piperazine derivative that has potential applications in various research fields. It has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand the potential of this compound as a therapeutic agent in various disorders.
合成方法
1-(2,5-dimethylbenzyl)-4-(2,5-dimethylphenyl)piperazine can be synthesized using different methods, such as the reductive amination of 2,5-dimethylbenzaldehyde with 2,5-dimethylphenylpiperazine in the presence of sodium triacetoxyborohydride. Another method involves the reaction of 2,5-dimethylbenzyl chloride with 2,5-dimethylphenylpiperazine in the presence of sodium hydroxide. The yield of this compound obtained using these methods is around 60-70%.
科学研究应用
1-(2,5-dimethylbenzyl)-4-(2,5-dimethylphenyl)piperazine has potential applications in various research fields, such as neuroscience, pharmacology, and medicinal chemistry. It has been used as a ligand for the sigma-1 receptor, which is a protein that is involved in various physiological and pathological processes. This compound has also been studied for its potential as an antidepressant, antipsychotic, and anti-inflammatory agent.
属性
IUPAC Name |
1-(2,5-dimethylphenyl)-4-[(2,5-dimethylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2/c1-16-5-7-18(3)20(13-16)15-22-9-11-23(12-10-22)21-14-17(2)6-8-19(21)4/h5-8,13-14H,9-12,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRFFMNBUZIBIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CCN(CC2)C3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1-azabicyclo[2.2.2]oct-3-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6024145.png)

![N-{5-[(2,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea](/img/structure/B6024154.png)
![3-(4-chlorophenyl)-3-[(3-fluorobenzoyl)amino]propanoic acid](/img/structure/B6024166.png)

![N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-(1H-pyrazol-3-ylmethyl)ethanamine](/img/structure/B6024195.png)
![3-[(cyclopentylamino)methyl]-3-hydroxy-1-(4-isopropylbenzyl)-2-piperidinone](/img/structure/B6024197.png)

![N,N-diethyl-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-pyrrolidinamine](/img/structure/B6024203.png)
![4-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6024208.png)
![ethyl {4-[(3,4-dichlorobenzoyl)amino]phenyl}acetate](/img/structure/B6024213.png)

![ethyl 1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B6024243.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6024251.png)